4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide is an organic compound with significant potential in various scientific fields It is characterized by its unique chemical structure, which includes a nitro group, a methoxyethylamino group, and a benzohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide typically involves multi-step organic reactions One common method starts with the nitration of a benzene derivative to introduce the nitro groupThe final step involves the formation of the benzohydrazide moiety through condensation reactions with hydrazine derivatives .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: 4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with potential biological activity.
Substitution: The methoxyethylamino group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzohydrazides, amino derivatives, and other functionalized aromatic compounds .
Wissenschaftliche Forschungsanwendungen
4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxyethylamino group may facilitate binding to specific enzymes or receptors, modulating their activity. The benzohydrazide moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function .
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-((2-methoxyethyl)amino)-3-nitrobenzoate
- 4-((3-methoxypropyl)amino)-3-nitrobenzoate
- Methyl 4-ethyl-3-nitrobenzoate
- Methyl 5-ethyl-2-methoxy-3-nitrobenzoate
Uniqueness: 4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H14N4O4 |
---|---|
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
4-(2-methoxyethylamino)-3-nitrobenzohydrazide |
InChI |
InChI=1S/C10H14N4O4/c1-18-5-4-12-8-3-2-7(10(15)13-11)6-9(8)14(16)17/h2-3,6,12H,4-5,11H2,1H3,(H,13,15) |
InChI-Schlüssel |
JBKAQTHOHIFOID-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNC1=C(C=C(C=C1)C(=O)NN)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.